Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate
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Overview
Description
Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate is a chemical compound that belongs to the class of oxazines. This compound is characterized by the presence of an iodine atom, a tert-butyl group, and a carbamate group attached to the oxazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a base.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with a carbamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted oxazines.
Scientific Research Applications
Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate involves its interaction with specific molecular targets. The iodine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- Tert-butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
- Tert-butyl 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H15IN2O4 |
---|---|
Molecular Weight |
390.17 g/mol |
IUPAC Name |
tert-butyl N-(8-iodo-2-oxo-1,4-dihydro-3,1-benzoxazin-6-yl)carbamate |
InChI |
InChI=1S/C13H15IN2O4/c1-13(2,3)20-12(18)15-8-4-7-6-19-11(17)16-10(7)9(14)5-8/h4-5H,6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
KVMBRNWFPWHJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)I)NC(=O)OC2 |
Origin of Product |
United States |
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